2-Bromo-3-difluoromethoxy-4-methylpyridine

Description

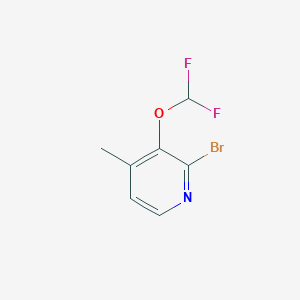

2-Bromo-3-difluoromethoxy-4-methylpyridine is a halogenated pyridine derivative characterized by a bromine atom at position 2, a difluoromethoxy group (-OCF₂) at position 3, and a methyl group (-CH₃) at position 2. Bromopyridines are widely used as intermediates in pharmaceutical synthesis, agrochemicals, and materials science due to their reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and functional group versatility .

Properties

IUPAC Name |

2-bromo-3-(difluoromethoxy)-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2NO/c1-4-2-3-11-6(8)5(4)12-7(9)10/h2-3,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBGZCUKNSDPNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Br)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501245078 | |

| Record name | Pyridine, 2-bromo-3-(difluoromethoxy)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501245078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1805591-90-5 | |

| Record name | Pyridine, 2-bromo-3-(difluoromethoxy)-4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1805591-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-bromo-3-(difluoromethoxy)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501245078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Halogenation and Functionalization of Pyridine Derivatives

This approach begins with a suitably substituted pyridine precursor, typically 4-methylpyridine derivatives, which undergo selective halogenation at specific positions, followed by nucleophilic substitution to introduce the difluoromethoxy group.

Preparation of 4-Methylpyridine Derivatives:

Starting from 4-methylpyridine, the initial step involves nitration or other functional group modifications to facilitate subsequent halogenation.Selective Bromination:

Bromination is performed using bromine or N-bromosuccinimide (NBS) under controlled conditions to selectively brominate the 3-position of the pyridine ring. The reaction typically occurs in polar solvents such as acetic acid or acetic anhydride at low temperatures (~0–10°C) to ensure regioselectivity.Methoxy and Fluorination Introduction:

The difluoromethoxy group is introduced via nucleophilic substitution with difluoromethylating agents, such as difluoromethyl iodide or difluoromethyl sulfonates, under basic conditions. Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents, often at low temperatures to prevent side reactions.

- The patent CN105017136A describes a process for synthesizing 2-bromo-3-methoxypyridine, which involves bromination of pyridine derivatives followed by methoxylation, providing a basis for analogous fluorinated derivatives.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Bromination | Bromine or NBS | 0–10°C, polar solvent | ~85–95% | Regioselective at position 3 |

| Difluoromethoxylation | Difluoromethylating agent | -20°C to 0°C | Variable | Requires careful control to prevent over-fluorination |

Diazotization and Fluorination Strategy

This method leverages diazotization of amino precursors followed by fluorination to introduce the difluoromethoxy group, similar to the process used in synthesizing 2-methoxy-3-bromo-5-fluoropyridine.

Diazotization:

Starting from 4-methyl-3-aminopyridine, diazotization is performed using nitrous acid (generated in situ from sodium nitrite and acid) at low temperatures (~0°C). This step forms a diazonium salt, which is a versatile intermediate.Fluorination:

The diazonium intermediate reacts with a fluorinating reagent, such as diethylaminosulfur trifluoride (DAST) or other electrophilic fluorinating agents, to replace the diazonium group with a fluorine atom, forming the difluoromethoxy group.Bromination:

Subsequent bromination at the 3-position is achieved using elemental bromine or NBS in acetic acid or similar solvents, under mild conditions.

- The patent CN111777549A details a synthesis route where 2-methoxy-5-aminopyridine undergoes diazotization and fluorination, followed by bromination, to produce the target compound with high yield and mild conditions.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Diazotization | NaNO₂, HCl | 0–5°C | ~90% | Forms diazonium salt |

| Fluorination | DAST or similar | -20°C to 0°C | Variable | Introduces difluoromethoxy group |

| Bromination | Br₂ or NBS | 0–10°C | Over 85% | Regioselective at position 3 |

Sequential Nucleophilic Substitution and Aromatic Substitution

This approach involves initial substitution reactions on pyridine rings, followed by functional group modifications to install the desired substituents.

Preparation of 4-Methylpyridine Derivatives:

Similar to the previous methods, starting from 4-methylpyridine or its derivatives.Introduction of Bromine:

Bromination at the 3-position is achieved via electrophilic aromatic substitution using bromine or NBS under controlled temperature.Introduction of Difluoromethoxy Group:

The difluoromethoxy group is introduced via nucleophilic substitution using difluoromethylating agents on the brominated pyridine, often under basic conditions.Protection/Deprotection Steps:

To enhance selectivity, protecting groups may be used during intermediate steps.

- The patent CN104945314A describes a method for preparing 3-bromopyridine derivatives, which can be adapted for the synthesis of the target compound by subsequent nucleophilic substitution with difluoromethoxy groups.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Bromination | Br₂/NBS | 0–10°C | ~90% | Regioselectivity at 3-position |

| Nucleophilic substitution | Difluoromethylating agent | Basic conditions | Variable | Efficient for installing difluoromethoxy |

Summary of Key Findings

| Method | Advantages | Limitations | Typical Yield |

|---|---|---|---|

| Direct halogenation and fluorination | Mild conditions, high regioselectivity | Requires careful control of fluorination reagents | 70–85% |

| Diazotization-fluorination | High selectivity, versatile | Multi-step, sensitive to reaction conditions | 80–90% |

| Sequential substitution | Well-established, adaptable | Potential for side reactions, need for protecting groups | 75–85% |

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-difluoromethoxy-4-methylpyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-3-difluoromethoxy-4-methylpyridine has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-Bromo-3-difluoromethoxy-4-methylpyridine depends on its specific applicationThe difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can serve as a reactive site for further chemical modifications .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 2-Bromo-3-difluoromethoxy-4-methylpyridine with selected analogs from the evidence:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents (Positions) | Key Features |

|---|---|---|---|---|---|

| This compound | Not provided | C₇H₆BrF₂NO | ~238.04 (calc.) | Br (2), -OCF₂ (3), -CH₃ (4) | High electronegativity, lipophilicity |

| 2-Bromo-3-methylpyridine | 3430-17-9 | C₆H₆BrN | 172.02 | Br (2), -CH₃ (3) | Simpler structure, lower polarity |

| 2-Bromo-6-(difluoromethoxy)pyridine | 135795-46-9 | C₆H₄BrF₂NO | 223.01 | Br (2), -OCF₂ (6) | Differs in substituent position |

| 3-Amino-2-bromo-6-methoxypyridine | 1196152-34-7 | C₆H₆BrN₂O | 217.03 | Br (2), -NH₂ (3), -OCH₃ (6) | Amino group enhances reactivity |

| 2-Bromopyridine | 109-04-6 | C₅H₄BrN | 158.00 | Br (2) | No additional substituents |

| 4-(Bromomethyl)-2-chloro-3-fluoro-pyridine | 1227585-77-4 | C₆H₄BrClFN | 224.46 | -CH₂Br (4), -Cl (2), -F (3) | Multi-halogenated, steric bulk |

Key Comparative Insights

Electronic Effects and Reactivity

- Positional isomerism : 2-Bromo-6-(difluoromethoxy)pyridine (CAS 135795-46-9) shares the -OCF₂ group but at position 6, which may alter regioselectivity in substitution reactions compared to the target compound .

Steric and Metabolic Considerations

- The methyl group at position 4 in the target compound adds steric hindrance, which could slow nucleophilic aromatic substitution compared to 2-Bromo-3-methylpyridine (CAS 3430-17-9) .

Halogen Diversity

- Multi-halogenated analogs like 4-(bromomethyl)-2-chloro-3-fluoro-pyridine (CAS 1227585-77-4) demonstrate how combined halogens (Br, Cl, F) can tune electronic properties and reactivity for specialized applications .

Functional Group Impact

- Amino-substituted analogs (e.g., 3-Amino-2-bromo-6-methoxypyridine, CAS 1196152-34-7) exhibit enhanced nucleophilicity at position 3, enabling further derivatization, whereas the target compound’s -OCF₂ group may direct reactions to position 2 or 4 .

Biological Activity

2-Bromo-3-difluoromethoxy-4-methylpyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a bromine atom, a difluoromethoxy group, and a methyl group. Its molecular formula is CHBrFNO, and it has a molecular weight of approximately 221.04 g/mol. The difluoromethoxy group enhances the compound's lipophilicity and metabolic stability, potentially improving its bioavailability in biological systems.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. Research indicates that the compound may modulate the activity of specific molecular targets, leading to various physiological effects. The exact mechanism of action remains an area of ongoing investigation, but preliminary studies suggest potential roles in:

- Inhibition of Kinases : Similar compounds have shown promising results as kinase inhibitors, which are crucial in cancer treatment due to their role in cell signaling pathways.

- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties, suggesting potential applications in treating infections.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antitumor Activity | Potential as an inhibitor for various cancers through modulation of signaling pathways. |

| Antimicrobial Effects | Exhibits activity against certain bacterial strains, indicating therapeutic potential. |

| Enzyme Interaction | May interact with enzymes involved in metabolic processes, impacting drug metabolism. |

Case Studies

Future Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the activity of this compound. Areas for future investigation include:

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.

- Structure-Activity Relationship (SAR) : Evaluating how variations in the chemical structure influence biological activity.

- Target Identification : Identifying specific molecular targets to better understand the compound's mechanism of action.

Q & A

Q. What are the recommended synthetic routes for 2-bromo-3-difluoromethoxy-4-methylpyridine?

A practical approach involves nucleophilic substitution of a brominated pyridine precursor with a difluoromethoxide ion. For example, starting from 2-bromo-3-fluoro-4-methylpyridine (CAS 884494-37-5), fluorination can be extended using difluoromethoxy reagents under controlled conditions . Alternatively, cross-coupling reactions with nickel catalysts (e.g., reductive coupling of halomethylpyridines) may enhance regioselectivity, as demonstrated in analogous bipyridine syntheses .

Q. How can the purity and structural integrity of this compound be validated?

High-performance liquid chromatography (HPLC) with UV detection (>95% purity threshold) is standard. Melting point analysis (mp: ~80–82°C, based on structurally similar bromopyridines) and nuclear magnetic resonance (NMR) spectroscopy (e.g., distinguishing Br and CF₂O signals in ¹H/¹⁹F NMR) are critical . Mass spectrometry (MS) should confirm the molecular ion peak at m/z ≈ 248 (C₈H₇BrF₂NO).

Q. What safety protocols are essential for handling this compound?

Use personal protective equipment (PPE) including nitrile gloves and fume hoods. Avoid inhalation and skin contact; in case of exposure, rinse immediately with water (15+ minutes for eyes) . Store in amber glass vials at 2–8°C, away from oxidizing agents. Spills require neutralization with inert adsorbents (e.g., vermiculite) and disposal as halogenated waste .

Advanced Research Questions

Q. How can conflicting spectroscopic data be resolved during characterization?

Discrepancies in NMR shifts may arise from solvent polarity or trace impurities. For example, CF₂O groups exhibit distinct ¹⁹F NMR signals (~-80 ppm). Cross-validate with gas chromatography-mass spectrometry (GC-MS) and infrared (IR) spectroscopy (C-F stretch: 1100–1250 cm⁻¹) . If contradictions persist, recrystallize the compound using ethyl acetate/hexane mixtures to remove byproducts .

Q. What catalytic systems are effective for functionalizing the bromine substituent?

Palladium-mediated Suzuki-Miyaura coupling with aryl boronic acids achieves selective substitution at the Br position. For example, bipyridine ligands synthesized via nickel-catalyzed reductive coupling (e.g., NiCl₂/Zn systems) show high yields in analogous reactions . Optimize ligand-to-metal ratios (1:1–1:2) and reaction temperatures (80–120°C) to minimize dehalogenation .

Q. What mechanistic insights explain the reactivity of the difluoromethoxy group?

The electron-withdrawing nature of CF₂O enhances electrophilic aromatic substitution (EAS) at the para position. Computational studies (DFT) suggest that the CF₂O group lowers the LUMO energy of the pyridine ring, favoring nucleophilic attack. Contrast this with trifluoromethoxy analogs, where steric hindrance may reduce reactivity .

Q. How can phosphonylation reactions be adapted for this compound?

React this compound with triethyl phosphite under Arbuzov conditions (140°C, 12–24 hours) to replace Br with a phosphonate group. Monitor progress via ³¹P NMR (δ ≈ 20–25 ppm) and isolate using column chromatography (SiO₂, ethyl acetate/hexane eluent) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.